molecular formula C19H18N4OS B3806757 N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide

N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide

Cat. No.: B3806757
M. Wt: 350.4 g/mol
InChI Key: SYAXMFJXQHXBRR-UHFFFAOYSA-N
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Description

N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, an isoquinoline moiety, and a pyridine carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Isoquinoline Synthesis: The isoquinoline moiety can be prepared via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl3).

    Coupling Reactions: The thiazole and isoquinoline intermediates are then coupled using a suitable linker, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Formation of the Pyridine Carboxamide:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoquinoline moiety, converting it to tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazole, isoquinoline, and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydroisoquinoline derivatives

    Substitution: Halogenated derivatives, amine-substituted products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific molecular pathways.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-3-carboxamide
  • N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-2-carboxamide

Uniqueness

The unique structural arrangement of N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide, particularly the position of the carboxamide group on the pyridine ring, contributes to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-19(14-4-7-20-8-5-14)22-17-3-1-2-15-12-23(10-6-16(15)17)13-18-21-9-11-25-18/h1-5,7-9,11H,6,10,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAXMFJXQHXBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)NC(=O)C3=CC=NC=C3)CC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide
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N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide
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N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide
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N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide
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N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide

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